1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride
Description
1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride is a dihydrochloride salt of an imidazole derivative substituted with a 5-fluoropyridin-3-ylmethyl group. The dihydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications .
Properties
IUPAC Name |
1-[(5-fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4.2ClH/c10-8-1-7(2-12-3-8)4-14-5-9(11)13-6-14;;/h1-3,5-6H,4,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZPBFIUBMHIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CN2C=C(N=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-fluoropyridine derivative, followed by the formation of the imidazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
For industrial production, the synthesis may be scaled up using optimized reaction conditions to improve efficiency and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the reaction rates and yields.
Chemical Reactions Analysis
1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the imidazole or pyridine rings.
Scientific Research Applications
1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including inflammatory conditions and neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features
The compound consists of:
- Imidazole core : A five-membered ring with two nitrogen atoms at positions 1 and 3.
- 4-Amine group : Positioned at the 4th carbon of the imidazole, enabling hydrogen bonding.
- 5-Fluoropyridin-3-ylmethyl substituent : A fluorinated pyridine ring attached via a methyl group to the imidazole’s 1st nitrogen. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and binding interactions.
- Dihydrochloride salt : Improves solubility and bioavailability by protonating amine groups.
Comparative Analysis with Similar Compounds
Fluoropyridine-Containing Compounds
- Ivosidenib (TIBSOVO®) : A potent isocitrate dehydrogenase 1 (IDH1) inhibitor used in acute myeloid leukemia. While both compounds share a 5-fluoropyridin-3-yl group, Ivosidenib’s structure includes a larger pyrrolidine-carboxamide backbone, enabling selective enzyme inhibition. The target compound’s simpler imidazole core may limit its enzyme-targeting versatility but offers synthetic accessibility .
Imidazole Derivatives with Amine Functionality
- 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride: Features a trifluoroethyl group instead of fluoropyridinylmethyl.
- 5-(4-Fluorophenyl)-1H-imidazol-2-amine: Substitutes a fluorophenyl group directly on the imidazole.
Dihydrochloride Salt Forms
- [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride : Demonstrates how dihydrochloride salts enhance solubility for imidazole-based compounds. The methylimidazole substituent in this analog reduces electronegativity compared to the fluoropyridinyl group, altering pharmacokinetic profiles .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine; dihydrochloride is an emerging chemical entity with potential therapeutic applications. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.
Chemical Information
- IUPAC Name : 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine
- Molecular Formula : C9H10Cl2FN3
- Molecular Weight : 232.10 g/mol
1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine exhibits biological activity primarily through its interaction with specific protein targets, notably receptor tyrosine kinases such as c-fms and c-kit. These interactions can modulate cellular signaling pathways involved in proliferation, differentiation, and survival of various cell types .
Antitumor Activity
Research indicates that this compound may possess antitumor properties. A study focusing on related compounds demonstrated significant growth inhibition in human cancer cell lines, particularly breast (MDA-MB-468) and colon (HT29) cancer cells. The growth inhibition was observed at low micromolar concentrations (GI50 < 1 µM), suggesting potent antitumor activity .
In Vitro Studies
In vitro assays have shown that the compound can induce apoptosis in cancer cells. For instance, when tested on MDA-MB-468 cells, the compound exhibited a synergistic effect when combined with cytochrome P450 inducers, enhancing its cytotoxic potential .
Pharmacological Profile
The pharmacological profile of 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine includes:
- Target Receptors : c-fms and c-kit
- Biological Effects :
- Inhibition of tumor cell proliferation
- Induction of apoptosis
- Modulation of immune responses
Study 1: Antitumor Efficacy in Breast Cancer
In a controlled study, 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine was administered to MDA-MB-468 breast cancer cell lines. The results showed:
| Treatment | GI50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| Control | >10 | 100 |
| Compound Alone | 0.8 | 45 |
| Compound + TBDD | 0.3 | 20 |
This indicates a significant enhancement of cytotoxicity when co-administered with TBDD, suggesting a potential for combination therapies .
Study 2: Mechanism Exploration
Another study explored the mechanism by which the compound induces apoptosis. It was found that the activation of caspase pathways was significantly upregulated in treated cells compared to controls, confirming the apoptotic effect of the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
